(+)-3-Bromocamphor (CAS 10293-06-8) is a halogenated bicyclic monoterpene and a highly crystalline chiral auxiliary. With a defined melting point of 75–78 °C and a specific optical rotation of [α]20/D +130° to +145° (c=2 in EtOH), it is heavily procured as a stereochemically pure building block . Its primary industrial and laboratory value lies in its role as a precursor to (+)-3-bromocamphor-8-sulfonic acid—a premium chiral resolving agent—and as a highly selective chiral deactivator in asymmetric catalysis[1].
Substituting (+)-3-bromocamphor with unbrominated (+)-camphor or racemic 3-bromocamphor critically alters downstream reactivity and stereocontrol. Unbrominated camphor undergoes sulfonation at the C10 position, failing to produce the C8-sulfonated resolving agents required for complex amine resolution [1]. Furthermore, in asymmetric catalysis, the racemic form cannot function as a "chiral poison" because it lacks the enantiomer-specific binding required to deactivate a single enantiomer of a racemic catalyst [2]. The precise (1R)-endo configuration and the steric bulk of the C3 bromine atom are non-negotiable for its unique spatial interactions.
The presence of the C3 bromine atom fundamentally alters the regioselectivity of electrophilic sulfonation. While standard (+)-camphor sulfonates at the C10 position to yield 10-camphorsulfonic acid, (+)-3-bromocamphor directs sulfonation to the C8 methyl group [1]. This yields (+)-3-bromocamphor-8-sulfonic acid, a specialized resolving agent essential for the crystallization-induced dynamic resolution (CIDR) of complex amines and active pharmaceutical ingredients (APIs).
| Evidence Dimension | Sulfonation regioselectivity |
| Target Compound Data | C8 sulfonation (yields 3-bromocamphor-8-sulfonic acid) |
| Comparator Or Baseline | (+)-Camphor -> C10 sulfonation (yields 10-camphorsulfonic acid) |
| Quantified Difference | Complete shift in regiochemical functionalization from C10 to C8 |
| Conditions | Standard electrophilic sulfonation (e.g., fuming sulfuric acid or chlorosulfonic acid) |
Buyers must procure the C3-brominated precursor to access the C8-sulfonic acid derivative, which is structurally required for resolving specific pharmaceutical intermediates that fail to resolve with 10-CSA.
(+)-3-Bromocamphor serves as a highly effective "chiral poison" or deactivator for racemic catalysts. In a hetero-Diels-Alder reaction using a racemic aluminum catalyst, the addition of (1R)-endo-(+)-3-bromocamphor selectively complexes and deactivates the (R)-enantiomer of the catalyst [1]. This allows the uncomplexed (S)-enantiomer to drive the reaction, achieving an 82% enantiomeric excess (ee) for the cis adduct, which closely rivals the 95% ee achieved using a fully enantiopure catalyst [1].
| Evidence Dimension | Enantiomeric excess (ee) of product |
| Target Compound Data | Racemic catalyst + (+)-3-Bromocamphor -> 82% ee |
| Comparator Or Baseline | Racemic catalyst alone -> 0% ee (Baseline) |
| Quantified Difference | +82% ee improvement without requiring an enantiopure catalyst |
| Conditions | Hetero-Diels-Alder reaction, 1:1 ratio of racemic aluminum catalyst to (+)-3-bromocamphor |
Procuring this chiral ketone allows process chemists to bypass the high costs of enantiopure catalysts by selectively deactivating one half of a cheaper racemic catalyst mixture.
Direct bromination of camphor in the laboratory often leads to complex mixtures, including partially racemic 9-bromocamphor and 3,3-dibromocamphor, due to acid-catalyzed Wagner-Meerwein rearrangements[1]. Procuring commercially available, high-purity (+)-3-bromocamphor (≥98% GC, [α]20/D +130° to +145°) bypasses these non-selective polyhalogenation and racemization pathways, providing a stereochemically locked starting material.
| Evidence Dimension | Stereochemical and regiochemical purity |
| Target Compound Data | Procured (+)-3-Bromocamphor -> ≥98% purity, locked (1R)-endo configuration |
| Comparator Or Baseline | In-house bromination of (+)-camphor -> Yields mixtures containing 9-bromocamphor and dibrominated byproducts |
| Quantified Difference | Elimination of polyhalogenated byproducts and preservation of >98% enantiomeric purity |
| Conditions | Standard procurement vs. direct laboratory bromination of camphor |
Purchasing the pre-brominated, enantiopure compound eliminates costly downstream chromatographic separations and yield losses associated with camphor's propensity for skeletal rearrangements.
(+)-3-Bromocamphor is the obligate starting material for the commercial production of (+)-3-bromocamphor-8-sulfonic acid. This downstream derivative is deployed in the resolution of racemic amines, such as in the synthesis of active pharmaceutical ingredients (APIs) like phenylmorphans or Praziquantel intermediates, where standard 10-camphorsulfonic acid is ineffective [1].
Deployed as a cost-saving "chiral poison" in organometallic catalysis. By adding (+)-3-bromocamphor to racemic aluminum reagents, it selectively binds one catalyst enantiomer, enabling highly enantioselective transformations (e.g., hetero-Diels-Alder reactions) without the need to procure expensive enantiopure ligands [2].
Utilized as a rigid, sterically demanding bicyclic scaffold for the synthesis of novel chiral ligands. The C3 bromine serves as a highly specific reactive handle for cross-coupling or nucleophilic substitution, allowing structural elaboration while maintaining the stereochemical integrity of the camphor core [3].
Irritant